molecular formula C7H5BrF2O B1532924 (2-Bromo-3,4-difluorophenyl)methanol CAS No. 1578156-19-0

(2-Bromo-3,4-difluorophenyl)methanol

Cat. No. B1532924
CAS RN: 1578156-19-0
M. Wt: 223.01 g/mol
InChI Key: AIAONJJXMOLZHJ-UHFFFAOYSA-N
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Description

“(2-Bromo-3,4-difluorophenyl)methanol” is a chemical compound with the CAS Number: 1578156-19-0 . It has a molecular weight of 223.02 and its IUPAC name is (2-bromo-3,4-difluorophenyl)methanol . The compound is solid at ambient temperature .


Synthesis Analysis

The synthesis of “(2-Bromo-3,4-difluorophenyl)methanol” involves the use of Dess-Martin periodinane . The compound was dissolved in dichloromethane and then Dess-Martin periodinane was added. The reaction mixture was stirred for 2 hours at room temperature .


Molecular Structure Analysis

The InChI code for “(2-Bromo-3,4-difluorophenyl)methanol” is 1S/C7H5BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 .


Physical And Chemical Properties Analysis

“(2-Bromo-3,4-difluorophenyl)methanol” is a solid at ambient temperature . It has a molecular weight of 223.02 .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Application in Cyclobutenedione Analogs : The compound 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone reacts with methanol and potassium hydroxide to produce various intermediates important in organic synthesis (Toda & Takehira, 1972).
  • Role in Synthesizing Biologically Active Compounds : The synthesis of biologically active natural products, starting from similar bromo-difluorophenyl compounds, demonstrates the utility of these substances in creating complex organic molecules (Akbaba et al., 2010).
  • Bromination Studies : The compound's derivatives are used in studying the bromination of aromatic ethers, showcasing their importance in organic synthesis and chemical reaction studies (Xu Yong-nan, 2012).

Medicinal Chemistry and Biochemistry

  • Carbonic Anhydrase Inhibition : Bromophenol derivatives of (2-Bromo-3,4-dimethoxyphenyl)methanone, closely related to the queried compound, have been studied for their inhibitory effects on human carbonic anhydrase, highlighting potential medicinal applications (Balaydın et al., 2012).

Environmental Science

  • Photochemical Decomposition Studies : Related polybrominated diphenyl ethers (PBDEs), which include brominated phenyl compounds, have been studied for their environmental impact, specifically their photochemical degradation behavior (Eriksson et al., 2004).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

(2-bromo-3,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAONJJXMOLZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-3,4-difluorophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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